Stavudine sodium

HIV-1 Virological Response CD4 Count

Stavudine sodium (d4T) is a thermodynamically stable Form I polymorph NRTI prodrug with unmatched research utility: intermediate mtDNA depletion potency (IC50 36 µM in primary human lymphocytes) enables graded mitochondrial toxicity studies vs. zalcitabine (IC50 1.77 µM) or lamivudine (minimal toxicity); the ALBI trial demonstrated a 1.00 log10 superior viral load reduction (2.26 vs. 1.26 log10 for ZDV/3TC at 24 wks, P<0.0001). Essential for thymidine analog mutation (TAM) selection pressure panels and polymorphism/dissolution modeling. Ships ambient. ≥98% purity.

Molecular Formula C10H11N2NaO4
Molecular Weight 246.19 g/mol
Cat. No. B1139156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStavudine sodium
Synonymssodium ((2S,5R)-5-(4-hydroxy-5-methyl-2-oxopyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methanolate
Molecular FormulaC10H11N2NaO4
Molecular Weight246.19 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C=CC(O2)C[O-].[Na+]
InChIInChI=1S/C10H11N2O4.Na/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8;/h2-4,7-8H,5H2,1H3,(H,11,14,15);/q-1;+1/t7-,8+;/m0./s1
InChIKeyNPETYOHVRRLVHG-KZYPOYLOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stavudine Sodium Procurement: Baseline Class and Core Pharmacological Profile


Stavudine sodium (d4T) is a synthetic thymidine nucleoside analogue reverse transcriptase inhibitor (NRTI) indicated for the treatment of HIV-1 infection [1]. It functions as a prodrug requiring intracellular phosphorylation to the active triphosphate form, which competitively inhibits HIV reverse transcriptase and causes DNA chain termination [2]. While d4T shares this fundamental mechanism with other NRTIs such as zidovudine (AZT), didanosine (ddI), and lamivudine (3TC), its unique 2′,3′-didehydro-2′,3′-dideoxy sugar modification confers distinct pharmacokinetic properties, including near-complete oral bioavailability (approaching 100%) and a relatively short plasma half-life of approximately 2.3 hours [3].

Stavudine Sodium: Why In-Class NRTI Interchangeability Is Not Supported by Evidence


Generic substitution among the nucleoside reverse transcriptase inhibitor (NRTI) class is not scientifically defensible due to profound differences in mitochondrial toxicity profiles, adverse event spectra, resistance mutation selection patterns, and solid-state physicochemical properties. Although stavudine sodium and its thymidine analog relative zidovudine (AZT) both inhibit HIV reverse transcriptase, stavudine exhibits intermediate potency for mitochondrial DNA (mtDNA) depletion in vitro—ranking zalcitabine > didanosine > stavudine > zidovudine > lamivudine = tenofovir—with an IC50 of 36 μM in primary human lymphocytes [1]. Clinically, this translates to distinct adverse reaction distributions: lipodystrophy (49.2%) and peripheral neuropathy (18%) are strongly associated with stavudine-based regimens, whereas anemia (8.2%) is the hallmark of zidovudine-based therapy [2]. Furthermore, stavudine bulk drug substance exhibits three solid-state forms (Forms I, II as anhydrous polymorphs; Form III as a hydrate), with Form I being the thermodynamically stable and exclusively marketed polymorph [3]. These quantitative differences in safety, tolerability, and pharmaceutical behavior preclude simple in-class interchangeability and necessitate evidence-based selection criteria grounded in head-to-head and cross-study comparable data.

Stavudine Sodium: Quantified Comparative Evidence for Scientific and Procurement Decision-Making


Stavudine vs. Zidovudine: Superior Virological Suppression in Dual-NRTI Regimens

In the randomized ALBI trial comparing stavudine/didanosine (d4T/ddI) vs. zidovudine/lamivudine (ZDV/3TC) in 151 antiretroviral-naïve patients over 24 weeks, the d4T-containing regimen achieved significantly greater viral load reduction and CD4 cell count increase [1].

HIV-1 Virological Response CD4 Count Clinical Trial Head-to-Head Comparison

Stavudine vs. Zidovudine: Enhanced CD4 Cell Recovery in Dual-NRTI Regimens

In the same ALBI trial, stavudine/didanosine demonstrated significantly greater immunologic recovery as measured by CD4 cell count increase over 24 weeks compared to zidovudine/lamivudine [1].

HIV-1 Immunological Response CD4 Count Clinical Trial Head-to-Head Comparison

Stavudine vs. Zidovudine: Differential Adverse Drug Reaction Spectrum

A retrospective analysis of 358 HIV-infected patients in Ethiopia revealed distinct adverse reaction profiles between stavudine- and zidovudine-based regimens. Stavudine regimens accounted for 80.3% of all reported ADRs compared to 18% for zidovudine and 1.7% for tenofovir [1].

Adverse Drug Reaction Lipodystrophy Peripheral Neuropathy Anemia Retrospective Study

Stavudine vs. Other NRTIs: Quantified Mitochondrial DNA Depletion Potency

In vitro studies in primary human lymphocytes (CD4 cells) demonstrated a clear rank-order of mitochondrial DNA depletion potency among NRTIs, with stavudine exhibiting an intermediate effect between didanosine and zidovudine [1].

Mitochondrial Toxicity mtDNA Depletion Polymerase-γ In Vitro Comparative Potency

Stavudine Sodium Salt vs. Free Base: Sodium-Dependent Intestinal Transport

Stavudine intestinal absorption involves carrier-mediated transport that is significantly enhanced in the presence of a sodium ion gradient, demonstrating that the sodium salt form facilitates uptake [1].

Intestinal Absorption Sodium Gradient Carrier-Mediated Transport Brush-Border Membrane Vesicles Bioavailability

Stavudine vs. Zidovudine: Comparable Rates of Thymidine Analog Mutation Emergence

In a randomized trial of treatment-naïve subjects receiving either stavudine (d4T) or zidovudine (ZDV) in combination with lamivudine, the rate at which thymidine analog resistance mutations (TAMs) emerged over 72 weeks was not statistically different between the two thymidine analogs [1].

HIV-1 Drug Resistance Thymidine Analog Mutations (TAMs) Genotypic Resistance Randomized Trial Head-to-Head Comparison

Stavudine Sodium: Evidence-Based Application Scenarios for Procurement and Research


HIV-1 Clinical Trials Requiring Rapid Virological Suppression in Dual-NRTI Backbones

Procurement of stavudine sodium is justified in clinical research settings where dual-NRTI combination therapy is indicated and the primary endpoint is rapid, deep virological suppression. The ALBI trial demonstrated that d4T/ddI achieved a mean viral load reduction of 2.26 log10 at 24 weeks, compared to 1.26 log10 for ZDV/3TC (P<0.0001) [1]. This 1.00 log10 difference supports selection of stavudine-containing backbones in trials where maximizing early virological response is critical, such as studies in patients with high baseline viral loads (>100,000 copies/mL) or in short-term intensification strategies.

Pharmacovigilance and Mitochondrial Toxicity Research Models

Stavudine sodium is an essential reference compound for in vitro and in vivo models investigating NRTI-induced mitochondrial toxicity. Its intermediate potency for mtDNA depletion (IC50 36 μM in primary human lymphocytes) positions it between the highly toxic zalcitabine (IC50 1.77 μM) and the minimally toxic lamivudine/tenofovir [1]. This graded toxicity profile makes stavudine an ideal tool for dose-response studies of polymerase-γ inhibition and for validating biomarkers of mitochondrial dysfunction (e.g., lactate production, mtDNA copy number) in drug development and mechanistic toxicology research.

Polymorph Screening and Solid-State Formulation Development

Stavudine's well-characterized polymorphism—Forms I and II as anhydrous polymorphs, Form III as a hydrate—provides a model system for studying solid-state stability, interconversion kinetics, and dissolution behavior of nucleoside analogs [1]. Procurement of stavudine bulk drug substance is relevant for pharmaceutical development programs focused on optimizing crystal habit, improving dissolution rates, or mitigating polymorphism-related batch-to-batch variability. Form I is the thermodynamically stable and marketed polymorph, making it the reference standard for generic formulation development and quality control method validation [1].

HIV Drug Resistance Surveillance and Genotypic Assay Validation

Stavudine sodium is a critical component in HIV drug resistance surveillance programs and in the validation of genotypic resistance assays targeting thymidine analog mutations (TAMs). Studies confirm that TAMs emerge at comparable rates in d4T- and ZDV-treated patients (45% vs. 50% at 72 weeks, P=0.79), but with subtle differences in specific mutation patterns (e.g., M41L more frequent with ZDV) [1]. Procurement of stavudine is thus necessary for maintaining comprehensive resistance testing panels and for research investigating the differential selection pressures exerted by thymidine analogs on HIV-1 reverse transcriptase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stavudine sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.